"1H-Indazole-7-carboxylic acid" fundamental properties
"1H-Indazole-7-carboxylic acid" fundamental properties
An In-Depth Technical Guide to 1H-Indazole-7-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
1H-Indazole-7-carboxylic acid is a heterocyclic organic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring, with a carboxylic acid group at the 7-position. This unique arrangement of functional groups makes it a highly versatile and valuable building block in the fields of medicinal chemistry, materials science, and advanced organic synthesis.[1][2] The indazole scaffold is a recognized "privileged structure" in drug discovery, appearing in numerous bioactive molecules and approved pharmaceuticals.[3][4] The presence of the carboxylic acid moiety enhances its utility, providing a reactive handle for various chemical transformations such as amide couplings and esterifications, which are fundamental to constructing complex molecular architectures.[1][2]
This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 1H-Indazole-7-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
The core identity of 1H-Indazole-7-carboxylic acid is defined by its molecular structure and physical characteristics. These properties are crucial for its handling, reactivity, and integration into synthetic workflows.
Caption: Figure 1: 2D Structure of 1H-Indazole-7-carboxylic Acid
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 677304-69-7 | [1][5][6] |
| Molecular Formula | C₈H₆N₂O₂ | [1][5][6] |
| Molecular Weight | 162.15 g/mol | [1][5][6] |
| Appearance | White to pale yellow solid/crystalline powder | [1][7] |
| Melting Point | ~218-222 °C (with decomposition) or ~240 °C | [8][9] |
| Boiling Point | 443.7 ± 18.0 °C (Predicted) | [9] |
| Density | 1.506 ± 0.06 g/cm³ (Predicted) | [7][9] |
| pKa | 3.71 ± 0.10 (Predicted) | [9] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [9] |
Spectroscopic and Analytical Characterization
Accurate characterization is essential for confirming the identity and purity of 1H-Indazole-7-carboxylic acid. Spectroscopic methods provide a detailed fingerprint of the molecule's structure.
Table 2: Key Spectroscopic Data
| Technique | Characteristic Features | Source(s) |
| ¹H NMR | δ (ppm in d6-DMSO): ~7.23 (t, 1H), ~7.97 (dd, 1H), ~8.06 (dd, 1H), ~8.21 (s, 1H), ~13.1 (br s, 2H, COOH and NH). | [8][9] |
| ¹³C NMR | δ (ppm in d6-DMSO): Signals observed at ~113.7, 120.1, 124.6, 126.5, 129.0, 134.3, 138.0, and a carboxyl carbon at ~167.0. | [8][9] |
| Mass Spec. | HRMS-ESI (m/z): Found ~163.0503 [M+H]⁺, corresponding to the C₈H₇N₂O₂ formula. | [8][9] |
| IR | νmax (cm⁻¹): ~3316 (broad, N-H/O-H stretch), ~1700 (strong, C=O stretch of carboxylic acid), ~1619, 1592 (C=C/C=N stretch). | [8][9] |
The proton NMR spectrum reveals distinct signals for the aromatic protons, the indazole N-H proton, and the carboxylic acid proton, which often appears as a broad singlet at a very downfield chemical shift.[8][9] The IR spectrum is dominated by a strong carbonyl absorption around 1700 cm⁻¹ and a broad absorption above 3000 cm⁻¹ characteristic of the hydrogen-bonded N-H and O-H groups.[8][9]
Synthesis Methodologies
The synthesis of 1H-Indazole-7-carboxylic acid can be approached via several routes. The two most common methods involve either building the indazole ring system first or performing a functional group transformation on a pre-existing indazole scaffold.
Method 1: Synthesis from Methyl-2-amino-3-methylbenzoate
This approach involves the construction of the indazole ring via diazotization and cyclization of an appropriately substituted aniline derivative.
Caption: Figure 2: Workflow for Synthesis from an Aniline Precursor.
Experimental Protocol:
-
To a solution of methyl-2-amino-3-methylbenzoate in anhydrous toluene under a nitrogen atmosphere, add potassium acetate (KOAc).
-
Heat the mixture to reflux, then add acetic anhydride and stir for approximately 10 minutes.[8][9]
-
Slowly add isoamyl nitrite over 30 minutes and continue refluxing overnight to facilitate diazotization and intramolecular cyclization.[8][9]
-
After cooling, filter the mixture and evaporate the solvent to yield the crude intermediate, methyl 1H-indazole-7-carboxylate.[8][9]
-
This intermediate is then subjected to hydrolysis as described in Method 2.
Causality: This pathway is a de novo synthesis of the indazole core. The use of isoamyl nitrite in the presence of an acid source (acetic anhydride reacting with trace water or the starting material) generates the necessary nitrous acid in situ for the diazotization of the amino group. The subsequent cyclization is a classic reaction for forming the indazole ring system.
Method 2: Hydrolysis of Methyl 1H-indazole-7-carboxylate
This is a straightforward and high-yielding method for converting the methyl ester precursor into the desired carboxylic acid via saponification.
Caption: Figure 3: Workflow for Hydrolysis of the Methyl Ester.
Experimental Protocol:
-
Dissolve methyl 1H-indazole-7-carboxylate in methanol and cool the solution to 0 °C.[8]
-
Add an aqueous solution of potassium hydroxide (KOH).[8]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 18 hours.[8]
-
Upon completion, carefully adjust the pH of the solution to ~5.5 using concentrated hydrochloric acid to precipitate the product.[8]
-
Remove the volatile solvent under reduced pressure.
-
Extract the product into ethyl acetate, dry the organic phase over anhydrous sodium sulfate, and concentrate to yield the solid 1H-Indazole-7-carboxylic acid. Yields for this step are often high, around 94%.[8]
Causality: This is a standard base-catalyzed hydrolysis (saponification) of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent acidification step is crucial to protonate the resulting carboxylate salt, yielding the neutral carboxylic acid, which is less soluble in the aqueous medium and can be isolated by precipitation or extraction.
Chemical Reactivity and Key Applications
The dual functionality of 1H-Indazole-7-carboxylic acid—the reactive carboxylic acid group and the biologically relevant indazole core—underpins its widespread use.
Caption: Figure 4: Reactivity and Application Pathways.
-
Pharmaceutical Development : This compound is a pivotal intermediate in the synthesis of various pharmaceuticals.[1] Its structure is particularly prominent in the development of anti-inflammatory and anti-cancer agents.[1] The ability to easily form amide bonds allows for the exploration of vast chemical space in structure-activity relationship (SAR) studies.
-
Biochemical Research : 1H-Indazole-7-carboxylic acid has been identified as an inhibitor of nitric oxide synthases (NOS), enzymes involved in various physiological and pathological processes.[8][9][10] This makes it a valuable tool for investigating biological pathways and disease mechanisms related to nitric oxide signaling.[1]
-
Agrochemicals and Materials Science : Beyond medicine, the versatile chemistry of this compound allows for its use in creating novel agrochemicals and functional materials where the indazole core can impart specific electronic or structural properties.[1][2]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.
GHS Hazard Identification:
-
Skin Corrosion/Irritation : Category 2 (Causes skin irritation)[5][11]
-
Serious Eye Damage/Eye Irritation : Category 2 (Causes serious eye irritation)[5][11]
-
Specific Target Organ Toxicity (Single Exposure) : Category 3 (May cause respiratory irritation)[5][11]
Recommended Handling Protocol:
-
Ventilation : Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11][13]
-
Avoid Contact : Prevent contact with skin, eyes, and clothing.[12][13] Avoid creating dust.[11]
-
First Aid :
-
Eyes : If contact occurs, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]
-
Skin : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]
-
Inhalation : Remove the victim to fresh air. If feeling unwell, call a poison center or doctor.[11]
-
Storage and Incompatibilities:
-
Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Recommended storage temperatures are either room temperature or 0-8 °C.[1][9]
-
Incompatible Materials : Keep away from strong oxidizing agents and strong acids.[11][14]
-
Decomposition : Thermal decomposition can release irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11]
Conclusion
1H-Indazole-7-carboxylic acid stands out as a compound of significant scientific interest. Its robust synthesis routes, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for chemists. Its primary value lies in its role as a strategic building block for the synthesis of complex, high-value molecules, particularly in the realm of drug discovery where the indazole nucleus continues to be a source of novel therapeutic agents. The insights provided in this guide are intended to support researchers in effectively and safely utilizing this powerful chemical scaffold in their scientific endeavors.
References
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1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205. PubChem. [Link]
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The Role of 1H-Indazole-7-carboxylic Acid in Advanced Organic Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
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1H-indazole-7-carboxylic acid. Chongqing Chemdad Co., Ltd. [Link]
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Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ResearchGate. [Link]
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